Cilazapril is a prodrug, meaning it is inactive in its administered form and requires metabolic conversion to its active metabolite, Cilazaprilat. [, , , , , ] This conversion primarily occurs in the liver. [, ] Cilazaprilat functions as a long-acting angiotensin-converting enzyme (ACE) inhibitor. [, , , , , , ] ACE inhibitors belong to a class of drugs primarily known for their antihypertensive effects, achieved through the inhibition of the renin-angiotensin-aldosterone system (RAAS). [, , , , , , ]
Cilazapril is chemically known as (1S,9S)-9-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid. It belongs to the class of pharmaceuticals known as angiotensin-converting enzyme inhibitors, which are crucial for managing high blood pressure and related cardiovascular conditions. Cilazapril is synthesized from various intermediates, with its production methods evolving over time to enhance yield and purity .
The synthesis of cilazapril involves several key steps utilizing various chemical precursors. A notable method includes the reaction of ethyl (R)-2-(trifluoromethane sulfonyloxy)-4-phenyl butyrate with (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate. This reaction typically occurs under controlled conditions, where temperatures range from 0°C to 100°C, depending on the specific reaction phase . The process can be carried out with or without solvents, and involves subsequent steps such as solvolysis and acid treatment to yield cilazapril in its monohydrate form.
The synthesis can be summarized as follows:
Cilazapril's molecular structure features a complex bicyclic framework that includes a pyridazine ring fused with a diazepine moiety. The compound's three-dimensional conformation is critical for its biological activity, particularly in its interaction with the angiotensin-converting enzyme. The presence of functional groups such as carboxylate and amidic carbonyls enhances its binding affinity to the enzyme .
Key structural data include:
Cilazapril undergoes various chemical reactions during its synthesis and metabolism:
Cilazapril exerts its antihypertensive effects primarily through the inhibition of the angiotensin-converting enzyme. By blocking this enzyme, cilazapril prevents the formation of angiotensin II, leading to:
The binding affinity of cilazapril for the active site of the angiotensin-converting enzyme is influenced by its molecular conformation, which allows it to effectively compete with angiotensin I for binding .
Cilazapril exhibits several notable physical and chemical properties:
These properties are essential for formulating cilazapril into effective pharmaceutical preparations.
Cilazapril is primarily used in clinical settings for:
Research continues into optimizing cilazapril formulations for better bioavailability and patient compliance, including studies on controlled release systems using innovative materials such as lignin-based particles .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3